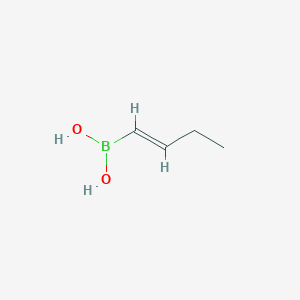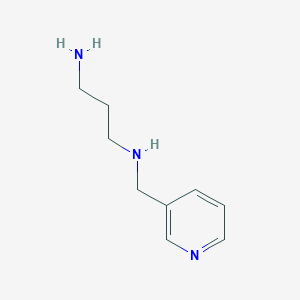![molecular formula C7H12BrN3O2S B3070776 Ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide CAS No. 1006154-99-9](/img/structure/B3070776.png)
Ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide
Descripción general
Descripción
Ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide is a chemical compound. It is related to 2-(4-Bromopyrazol-1-yl)ethanol, which has a molecular formula of CHBrNO .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 2-(4-Bromopyrazol-1-yl)ethanol, is an important area of organic chemistry . Pyrazole derivatives are versatile synthetic intermediates used in the preparation of various chemicals in biological, physical-chemical, material science, and industrial fields .Molecular Structure Analysis
The molecular structure of 2-(4-Bromopyrazol-1-yl)ethanol, a related compound, has a molecular formula of CHBrNO . It has an average mass of 191.026 Da and a monoisotopic mass of 189.974167 Da .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- Kanwal et al. (2022) synthesized pyrazole-thiophene-based amide derivatives and studied their non-linear optical (NLO) properties. Their findings included the synthesis methodology, geometrical and physical properties, and computational applications (Kanwal et al., 2022).
- Vicentini et al. (2000) discussed the synthesis of pyrazole carboxylic acid derivatives, focusing on their structural features through partial hydrolysis and amidation (Vicentini et al., 2000).
Chemical Properties and Reactivity :
- Singh et al. (2005) detailed a convenient synthesis method for ω-heterocyclic-β-amino acids derived from pyrazole, highlighting their reactivity and potential applications (Singh et al., 2005).
- Llamas-Saiz et al. (1999) conducted a structural study of pyrazole-1-carboxamides, providing insights into their crystallographic and spectroscopic properties (Llamas-Saiz et al., 1999).
Biological Applications :
- Du et al. (2015) synthesized a series of pyrazole derivatives and evaluated their antifungal activity, demonstrating their potential in bioactive compound development (Du et al., 2015).
- Ahmad et al. (2021) explored the antibacterial activity of pyrazole amide derivatives, particularly against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria (Ahmad et al., 2021).
Mecanismo De Acción
Target of Action
Compounds containing a pyrazole moiety are known to interact with a wide range of biological targets .
Mode of Action
Pyrazole-containing compounds are known for their diverse pharmacological effects, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
It is known that pyrazole derivatives can influence a broad range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Given the broad range of activities associated with pyrazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3O2S/c1-2-14(12,13)10-3-4-11-6-7(8)5-9-11/h5-6,10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZRVZGSOTVQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 4-benzyl-6-(3-chloro-4-methoxyphenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3070706.png)






![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070755.png)


![N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide](/img/structure/B3070780.png)
![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070795.png)